molecular formula C16H16O6 B1167991 Protosappanin B CAS No. 102036-29-3

Protosappanin B

Cat. No. B1167991
M. Wt: 304.29 g/mol
InChI Key:
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Description

Synthesis Analysis

Protosappanin B's synthesis has been explored through methods such as palladium-catalyzed ortho C-H activation/C-C cyclization under microwave irradiation, highlighting efficient pathways to access this compound and its derivatives. This approach provides a foundation for the preparation of protosappanin A derivatives, which can be instrumental in studying protosappanin B's structure-activity relationships and its broader chemical space (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of protosappanin B is characterized by its dibenzoxocin core, a feature that contributes to its biological activity. Studies involving stereoisomeric dibenzoxocins like protosappanin E-1 and E-2 have provided insights into the structural intricacies and reactivity of these compounds, shedding light on protosappanin B's chemical behavior and its interaction with biological targets (Nagai & Nagumo, 1990).

Chemical Reactions and Properties

Protosappanin B's chemical properties are closely linked to its structure, exhibiting reactivity patterns typical of dibenzoxocin derivatives. Its ability to undergo various chemical transformations, including oxidation, reduction, and conjugation, highlights its versatile chemistry. These reactions not only facilitate the synthesis of protosappanin B derivatives but also play a crucial role in its metabolism and biological activity.

Physical Properties Analysis

The physical properties of protosappanin B, including solubility, melting point, and stability, are crucial for its formulation and application in biological studies. While specific data on these properties are limited, understanding these aspects is essential for optimizing its use in experimental and therapeutic contexts.

Chemical Properties Analysis

Protosappanin B's chemical properties, such as its reactivity towards nucleophiles and electrophiles, and its ability to form conjugates with biomolecules, underpin its biological effects. The compound's interaction with cellular components, including proteins and nucleic acids, is central to its mechanism of action in various biological processes.

Scientific Research Applications

  • Immunosuppressive Activity : Protosappanin A, a closely related compound, has been shown to induce immunosuppression in rats with heart transplantation. It targets T cells in grafts via the NF-κB pathway (Wu et al., 2009).

  • Neuroprotective Effects : Protosappanin B protects PC12 cells against oxygen-glucose deprivation-induced neuronal death. It maintains mitochondrial homeostasis by inducing ubiquitin-dependent p53 protein degradation (Zeng et al., 2015).

  • Antitumor Effects : Protosappanin B has been observed to exert antitumor effects both in vitro and in vivo. This includes inhibiting the growth of various human cancer cell lines and increasing the survival of tumor-bearing mice (Yang et al., 2016).

  • Inhibiting Bladder Cancer Cell Proliferation : It has been found to inhibit the proliferation and promote apoptosis in human bladder cancer cells. This effect is possibly achieved through interference with cell cycle regulation (Yang et al., 2019).

  • Pharmacokinetic Studies : A study on the pharmacokinetics of Protosappanin B in rats revealed insights into its absorption, distribution, metabolism, and excretion (Chen et al., 2017).

  • Synthesis and Derivatives : Research has also focused on the total synthesis of Protosappanin A and its derivatives, which is significant for the development of potential therapeutic agents (Liu et al., 2016).

  • Anti-inflammatory and Anti-hyperlipidemic Effects : Protosappanin A, another similar compound, has shown potential in protecting against atherosclerosis via anti-hyperlipidemia, anti-inflammation, and NF-κB signaling pathways (Huang et al., 2018).

  • Anti-neuroinflammatory Effect : Protosappanin A exerts an anti-neuroinflammatory effect by inhibiting the JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia (Wang et al., 2017).

Safety And Hazards

Protosappanin B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Protosappanin B has shown promising results in the treatment of bladder cancer . It has the potential to be developed as a therapeutic agent to combat cardiovascular diseases like myocardial infarction and vascular disease . Further studies are needed to understand the possible modulatory role of Protosappanin B in cardiovascular diseases .

properties

IUPAC Name

10-(hydroxymethyl)-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c17-7-16(21)6-9-3-13(19)14(20)5-12(9)11-2-1-10(18)4-15(11)22-8-16/h1-5,17-21H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYTQTVJQUCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317139
Record name Protosappanin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protosappanin B

CAS RN

102036-29-3
Record name Protosappanin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102036-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protosappanin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
334
Citations
X Yang, L Zhao, T Zhang, J Xi, S Liu, L Ren, Y Zheng… - Scientific Reports, 2019 - nature.com
… The effects of protosappanin B on the cell cycle in both cell types was G 1 … that protosappanin B modulated a number of genes involved in the cell cycle. In conclusion, protosappanin B …
Number of citations: 19 www.nature.com
X Yang, L Ren, S Zhang, L Zhao… - Integrative Cancer …, 2016 - journals.sagepub.com
… Brazilin and protosappanin B are 2 … , protosappanin B has not been evaluated for similar effects. Therefore, the aim of this study was to assess the antitumor activity of protosappanin B …
Number of citations: 16 journals.sagepub.com
XZ Tong, H Zhu, Y Shi, HT Xu, B Wang… - Journal of …, 2013 - Elsevier
… and validated for the simultaneous quantification of protosappanin B and brazilin in rat plasma. … (equivalent to 35.56 mg/kg of protosappanin B and 52.25 mg/kg of brazilin), respectively. …
Number of citations: 32 www.sciencedirect.com
Y Lu, H Bai, C Kong, H Zhong… - Electrophoresis, 2013 - Wiley Online Library
… A method was developed to determine brazilin and protosappanin B in natural products by CE … Under these conditions, brazilin and protosappanin B were separated with a sample-to-…
S Wang, K Jiang, R Muthusamy, S Kalaimani… - Process …, 2022 - Elsevier
… Protosappanin-B is a significant vigorous component of Lignum Sappan that has been … Therefore, this current study was undertaken on the protosappanin B (PSB) against human …
Number of citations: 3 www.sciencedirect.com
XC Zheng, ZS Shi, CZ Qiu, ZS Hong… - Integrative cancer …, 2020 - journals.sagepub.com
… Protosappanin B (PSB) is a key active component of Lignum Sappan extract. Although the … However, there are few studies on the antitumor effect of Protosappanin B (PSB). …
Number of citations: 4 journals.sagepub.com
KW Zeng, LX Liao, MB Zhao, FJ Song, Q Yu… - European Journal of …, 2015 - Elsevier
Protosappanin B (PTB) is a bioactive dibenzoxocin derivative isolated from Caesalpinia sappan L. Here, we investigated the neuroprotective effects and the potential mechanisms of …
Number of citations: 26 www.sciencedirect.com
Z Xia, D Li, Q Li, Y Zhang… - Chemistry Central …, 2017 - bmcchem.biomedcentral.com
… and determinate brazilin and protosappanin B in Caesalpinia … yields of brazilin and protosappanin B were highest when … %, the contents of protosappanin B also showed a good …
Number of citations: 22 bmcchem.biomedcentral.com
M NAGAI, S NAGUMO - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
… of the carbinol at C-7 of protosappanin B (2). In fact, alkaline … This alcohol was identical with protosappanin B (2) on the … The stereochemistry of protosappanin B (2) was discussed in …
Number of citations: 34 www.jstage.jst.go.jp
X Zheng, J Chen, N Rao, C Yang, J Liu… - Frontiers in Bioscience …, 2023 - imrpress.com
… Important monomer components of sappanwood, Protosappanin A (PA) and Protosappanin B (PB) have anti-tumour and antimicrobial medicinal properties. This study investigated the …
Number of citations: 4 www.imrpress.com

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